molecular formula C12H9ClN4O B1630605 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one CAS No. 66427-86-9

2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

Cat. No. B1630605
CAS RN: 66427-86-9
M. Wt: 260.68 g/mol
InChI Key: DJWRRNUDJBTKNW-UHFFFAOYSA-N
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Description

“2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a derivative of a series of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine . These compounds were designed and synthesized for their potential as c-Met kinase inhibitors .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The promising compound 17f was identified as a multi-target receptor tyrosine kinase inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were designed to evaluate their c-Met kinase inhibition . Compounds 17e, 17f, 18a, and 18b were further examined for their anti-proliferative activities against four typical cancer cell lines (PC-3, Panc-1, HepG2, and Caki-1) .

Scientific Research Applications

Synthesis and Evaluation as Anxiolytic Agents

One of the primary applications of derivatives of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is in the synthesis of anxiolytic agents. A study conducted by Trybulski et al. (1983) synthesized a series of 5H-pyrimido[5,4-d][2]benzazepines, starting from corresponding 2-benzazepin-5-ones, and evaluated them as potential anxiolytic agents. Selected compounds from this series demonstrated a different pharmacological profile of action than diazepam, indicating their potential as novel anxiolytics. The structure-activity relationships of these compounds were also explored, providing insights into the molecular basis of their anxiolytic effects (Trybulski et al., 1983).

Antimicrobial Activity

Another significant application involves the synthesis of novel densely functionalized four-cyclic benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which exhibited antimicrobial activity against resistant strains. A study by Sheikhi-Mohammareh et al. (2020) introduced a straightforward approach for the regioselective synthesis of various derivatives of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepine. The synthesized compounds demonstrated antimicrobial activity, albeit at relatively high concentrations, against multi-drug-resistant Klebsiella pneumoniae and Escherichia coli clinical isolates, showing potential for further development into antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).

HIV-1 Reverse Transcriptase Inhibition

The compound and its derivatives have also been explored for their potential as inhibitors of HIV-1 reverse transcriptase. Hargrave et al. (1991) found novel pyrido[2,3-b][1,4]benzodiazepinones and dipyrido[3,2-b:2',3'-e][1,4]diazepinones to inhibit HIV-1 reverse transcriptase in vitro at low concentrations. These findings suggest the potential of these compounds in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase, with one derivative, nevirapine, selected for clinical evaluation due to its potent and selective inhibition (Hargrave et al., 1991).

Synthesis of Heterocyclic Scaffolds

Furthermore, derivatives of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one have been used in the synthesis of novel heterocyclic scaffolds for medicinal purposes. Hilal et al. (2006) prepared a new series of compounds via condensation of beta-keto esters with 2-aminopyridine derivatives, leading to the creation of various heterocyclic scaffolds. These compounds were characterized and evaluated for antibacterial, antifungal, and anticancer activities, highlighting their potential as lead compounds in drug discovery (Hilal et al., 2006).

Safety And Hazards

The safety profile of the promising compound 17f was found to be acceptable in preclinical studies .

Future Directions

The future directions for these compounds could involve further investigation of their potential as c-Met kinase inhibitors. The promising compound 17f displayed favourable pharmacokinetic properties in rats and significant anti-tumour activity in the Caki-1 tumour xenograft model . This suggests potential for further development and study in the field of cancer therapeutics.

properties

IUPAC Name

2-chloro-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRRNUDJBTKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216651
Record name 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

CAS RN

66427-86-9
Record name 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066427869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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